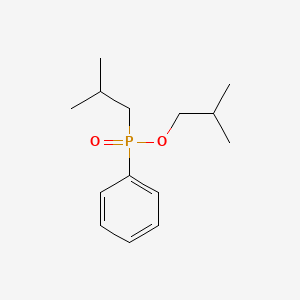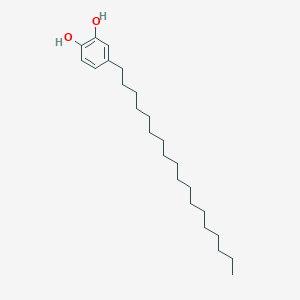
Cyclotetradecanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotetradecanamine is a chemical compound with the molecular formula C14H29N . It is a cycloalkane derivative, specifically a cyclotetradecane with an amine group attached. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclotetradecanamine can be synthesized through several methods. One common approach involves the cyclization of linear tetradecane derivatives followed by amination. The reaction conditions typically require high temperatures and the presence of catalysts to facilitate the cyclization process. Another method involves the reduction of cyclotetradecanone using amine reagents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors allows for the efficient production of this compound with high purity. The process may also involve purification steps such as distillation and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclotetradecanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrocyclotetradecane, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Cyclotetradecanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclotetradecanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclotetradecane: The parent hydrocarbon without the amine group.
Cyclotetradecanone: The ketone derivative of cyclotetradecane.
Cyclotetradecanol: The alcohol derivative of cyclotetradecane.
Uniqueness
Cyclotetradecanamine is unique due to the presence of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its similar counterparts.
Propiedades
Número CAS |
5266-68-2 |
|---|---|
Fórmula molecular |
C14H29N |
Peso molecular |
211.39 g/mol |
Nombre IUPAC |
cyclotetradecanamine |
InChI |
InChI=1S/C14H29N/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-14/h14H,1-13,15H2 |
Clave InChI |
PYCCWQTUXZJGSL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCC(CCCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)



![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)



